2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
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Overview
Description
2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide .
Industrial Production Methods
Industrial production methods for 1,2,4-triazolo[1,5-a]pyrimidines typically involve large-scale reactions under controlled conditions to ensure high yields and purity. The use of microwave irradiation and supercritical carbon dioxide are promising approaches due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antibacterial, antifungal, antiviral, and antiparasitic activities.
Industry: Used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to various physiological effects . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one stands out due to its unique combination of biological activities and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-ethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-2-5-8-7-9-6(12)3-4-11(7)10-5/h3-4H,2H2,1H3,(H,8,9,10,12) |
InChI Key |
VJGUBMZBPDOFRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C=CC(=O)NC2=N1 |
Origin of Product |
United States |
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